4-Fluoro-3-(methylthio)benzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOYGWMBLZXNNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluoro 3 Methylthio Benzaldehyde and Its Structural Analogs
Strategies for Benzaldehyde (B42025) Core Construction and Derivatization
Regioselective Introduction of Fluorine and Methylthio Functionalities
The regioselective synthesis of 4-fluoro-3-(methylthio)benzaldehyde often involves the initial presence of a directing group on the benzene (B151609) ring to guide the subsequent installation of the fluorine and methylthio moieties into the desired ortho and meta positions relative to the aldehyde. While direct fluorination and methylthiolation in the required positions can be challenging, a common and effective strategy involves the use of a pre-functionalized precursor, such as 3-bromo-4-fluorobenzaldehyde (B1265969). In this approach, the bromine atom serves as a handle for the introduction of the methylthio group via a nucleophilic aromatic substitution reaction with a methyl mercaptide salt, such as sodium thiomethoxide. The fluorine atom at the 4-position activates the ring towards this substitution, facilitating the displacement of the bromine at the 3-position.
Synthesis from Related Aromatic Precursors
An effective and widely documented strategy for the synthesis of precursors to this compound begins with 4-fluorobenzaldehyde (B137897). This starting material can be regioselectively brominated at the 3-position to yield 3-bromo-4-fluorobenzaldehyde. Several patented methods describe this transformation, often employing bromine in the presence of a catalyst. For instance, one method utilizes oleum (B3057394) and iodine as catalysts, with the reaction proceeding at temperatures between 30-40°C to afford a high yield of the desired product googleapis.com. Another approach employs zinc bromide as a catalyst in a mixture of oleum and iodine, also achieving a high yield and purity of over 95% google.com. A further patented process describes the bromination of 4-fluorobenzaldehyde using sodium bromide in a biphasic system of dichloromethane (B109758) and acidic water, initiated by sodium hypochlorite (B82951) chemicalbook.com.
The resulting 3-bromo-4-fluorobenzaldehyde is a versatile intermediate. The subsequent conversion to this compound can be achieved through nucleophilic aromatic substitution with a source of methyl mercaptan.
Key Reaction Pathways and Mechanistic Considerations
Several fundamental reaction pathways in organic chemistry are employed in the synthesis of this compound and its analogs. These methods offer alternative routes, often starting from different precursors, and provide flexibility in synthetic design.
Friedel-Crafts Acylation Approaches (e.g., involving trifluoromethyl analogs)
Friedel-Crafts acylation and related formylation reactions are powerful tools for introducing a carbonyl group onto an aromatic ring. In the context of synthesizing this compound, a plausible precursor would be 2-fluorothioanisole (B1305481). The formyl group can be introduced onto this substrate using established formylation methods.
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds. It employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which acts as the electrophile iaamonline.orgmychemblog.comwikipedia.orgchemistrysteps.com. The reaction of 2-fluorothioanisole with the Vilsmeier reagent would be expected to yield this compound, with the electron-donating methylthio group directing the formylation to the para position.
Another classic method is the Gattermann-Koch reaction , which uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a copper(I) chloride co-catalyst to formylate aromatic compounds wikipedia.orgunacademy.comyoutube.comyoutube.comcollegedunia.com. However, this reaction is generally not applicable to phenol (B47542) and phenol ether substrates, which may limit its utility with thioanisole (B89551) derivatives. A modification, the Gattermann reaction , uses hydrogen cyanide or zinc cyanide in place of carbon monoxide and can be applied to a broader range of aromatic substrates wikipedia.orgunacademy.com.
The inclusion of trifluoromethyl groups in Friedel-Crafts acylation can be approached in several ways. One method involves using trifluoroacetic anhydride (B1165640) as a promoter or catalyst for the acylation with carboxylic acids google.comresearchgate.netpatsnap.com. For instance, the acylation of thioanisole with acetic anhydride can be catalyzed by solid acids to produce 4-(methylthio)acetophenone ias.ac.in. A similar approach using a fluorinated catalyst or reagent could be envisioned for the synthesis of fluorinated analogs.
Table 1: Comparison of Formylation Methods for Aromatic Compounds
| Reaction Name | Reagents | Catalyst | Substrate Scope |
| Vilsmeier-Haack | DMF, POCl3 (or other acid chlorides) | None (reagent is the electrophile) | Electron-rich aromatics and heterocycles |
| Gattermann-Koch | CO, HCl | AlCl3, CuCl | Benzene and activated alkylbenzenes |
| Gattermann | HCN/HCl or Zn(CN)2/HCl | Lewis Acid (e.g., AlCl3) | Broader scope, including phenols and ethers |
Carbonylation Reactions (e.g., using thioanisole derivatives as starting materials)
Carbonylation reactions offer a direct route to aldehydes by introducing a carbonyl group from carbon monoxide. Palladium-catalyzed carbonylation of aryl halides is a well-established and versatile method d-nb.infounipr.itrsc.orgrsc.orgnih.gov. A potential synthetic route to this compound could involve the palladium-catalyzed carbonylation of a halogenated precursor, such as 3-bromo-4-fluorothioanisole. In such a reaction, the aryl halide is treated with carbon monoxide and a reducing agent, often in the presence of a palladium catalyst and a phosphine (B1218219) ligand, to afford the corresponding aldehyde.
A patented process describes the carbonylation of thioanisole to produce 4-(methylthio)benzaldehyde (B43086) using a specialized catalyst system googleapis.com. This suggests that direct carbonylation of thioanisole derivatives is a viable strategy. A general procedure for the reductive carbonylation of aryl iodides to aldehydes has been described using a rhodium(III) chloride trihydrate catalyst with triphenylphosphine (B44618) as a ligand, under a carbon monoxide and hydrogen atmosphere chemicalbook.com. This methodology could potentially be adapted for the synthesis of the target molecule from a suitable iodinated precursor.
Table 2: General Conditions for Palladium-Catalyzed Carbonylation of Aryl Halides
| Component | Example | Role |
| Aryl Halide | 3-Bromo-4-fluorothioanisole | Substrate |
| Carbon Monoxide | CO gas | Source of carbonyl group |
| Catalyst | Palladium complex (e.g., Pd(PPh3)4) | Catalyzes the reaction |
| Ligand | Phosphine (e.g., triphenylphosphine) | Stabilizes the catalyst |
| Base | Amine (e.g., triethylamine) | Neutralizes HX byproduct |
| Solvent | Aprotic polar (e.g., DMF, DMA) | Dissolves reactants |
Coupling Reactions (e.g., Cu(I)-mediated coupling with organozinc reagents for related compounds)
Copper-mediated coupling reactions provide another powerful avenue for the synthesis of functionalized aromatic compounds. The coupling of organozinc reagents with aryl halides, in the presence of a copper(I) catalyst, can be used to form new carbon-carbon bonds. While not a direct method for synthesizing the aldehyde functionality, this approach can be used to construct the core aromatic structure, which can then be further functionalized. For example, a suitably substituted organozinc reagent could be coupled with a fluorinated aryl halide to build the 3-(methylthio)-4-fluorophenyl ring system.
More directly, copper-catalyzed cross-coupling reactions can be employed to introduce the methylthio group. For instance, the reaction of 3-bromo-4-fluorobenzaldehyde with a copper(I) thiomethylate complex could potentially lead to the desired product.
Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Systems (e.g., general principles applicable to the fluoro-group)
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, particularly those containing fluorine. Unlike typical nucleophilic substitutions, the SNAr mechanism does not proceed via SN1 or SN2 pathways. Instead, it occurs through a stepwise addition-elimination sequence. The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, which is a crucial requirement. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, which restores the aromaticity of the ring.
Due to these electronic characteristics, fluorinated arenes are excellent substrates for introducing a wide range of nucleophiles, providing versatile synthetic routes to novel compounds.
Optimization of Synthetic Protocols and Reaction Conditions
The optimization of SNAr reactions on fluoroarenes focuses on enhancing reaction rates, improving yields, and ensuring high selectivity under mild conditions. Catalyst and reagent selection are paramount to achieving these goals. While traditional SNAr reactions often require harsh conditions, modern methods have introduced advanced systems to facilitate the transformation.
One area of development is in transition-metal-free approaches. For polyfluoroarenes, reactions with nucleophiles like phenothiazine (B1677639) can be efficiently carried out in the presence of a mild base. mdpi.com Another strategy involves the use of organic photoredox catalysis, which enables the nucleophilic defluorination of even unactivated (electron-neutral or electron-rich) fluoroarenes. nih.govacs.org Acridinium salts, for example, can serve as potent photoredox catalysts that facilitate cation radical accelerated nucleophilic aromatic substitution (CRA-SNAr), expanding the scope of SNAr to substrates that are typically unreactive under classical conditions. nih.govacs.org
For reactions involving fluoride (B91410) as the nucleophile (a reverse of the typical SNAr where fluoride is the leaving group), reagent selection is critical. The combination of an inexpensive fluoride salt, such as potassium fluoride (KF), with organosilane compounds has proven successful in the SNAr of polyfluoroarenes, proceeding with only a catalytic amount of the fluoride anion. mdpi.com
The table below summarizes some modern catalytic approaches for SNAr reactions involving fluoroarenes.
| Catalyst/Reagent System | Arene Substrate Type | Key Advantages |
| Organic Photoredox Catalysts (e.g., Acridinium salts) | Electron-neutral and electron-rich fluoroarenes | Enables SNAr on unactivated rings; mild, redox-neutral conditions. nih.govacs.org |
| Mild Bases (e.g., K2CO3) | Polyfluoroarenes | Transition-metal-free; efficient for highly activated systems. mdpi.com |
| Fluoride Salt / Organosilane | Polyfluoroarenes | Uses catalytic amounts of fluoride anion for C-C bond formation. mdpi.com |
Improving the process efficiency and ensuring the scalability of laboratory syntheses are critical for practical applications. Traditional SNAr reactions often suffer from drawbacks that hinder scalability, such as the need for harsh conditions (high temperatures, strong bases), the use of expensive and hazardous organic solvents, and lengthy reaction times.
Modern methodologies aim to address these limitations. The use of high-throughput experimentation (HTE) techniques allows for the rapid screening of a vast number of unique reaction conditions (e.g., different bases, solvents, temperatures) to quickly identify optimal parameters before scaling up. nih.govresearchgate.net This approach minimizes material waste and accelerates process development. nih.gov Coupling HTE with flow chemistry, where reagents are continuously pumped through a microreactor, offers precise control over reaction parameters and can lead to improved yields and safety, which are significant advantages for scalability. nih.gov
A major advance in process efficiency and sustainability is the development of SNAr reactions in aqueous media. The use of polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC) in water can facilitate SNAr reactions between various nucleophiles and electrophiles under mild conditions. d-nb.info This approach often allows for the use of only equimolar amounts of reagents and eliminates the need for volatile organic solvents. On a larger scale, products can sometimes be isolated by simple filtration, which dramatically reduces the process mass intensity (PMI) and simplifies the workup procedure, making the synthesis greener and more scalable. d-nb.info
Comparative Synthetic Routes to Isomeric and Substituted Benzaldehydes
The synthesis of 4-(methylthio)benzaldehyde, an analog of the target compound lacking the fluorine atom, typically proceeds through different synthetic strategies as the aromatic ring is not activated towards SNAr at the 4-position. One industrial method involves the direct carbonylation of thioanisole. A patented process describes using a solid superacid catalyst (designated SZTA) composed of SO42-/ZrO2-TiO2-V2O5. In this method, thioanisole reacts with carbon monoxide (CO) under pressure (0.5-5 MPa) and elevated temperature (70-90 °C) in an autoclave to produce 4-(methylthio)benzaldehyde in a single step with high atom economy and minimal waste. google.com
This catalytic approach highlights a key difference in synthetic strategy: when the aryl ring is not sufficiently electron-deficient for SNAr, methods that activate a C-H bond, such as catalytic carbonylation, become more viable.
The synthesis of isomeric and other substituted benzaldehydes often requires tailored approaches based on the specific substitution pattern and the electronic nature of the substituents.
2-(Methylthio)benzaldehyde: For this isomer, a common laboratory approach involves the ortho-lithiation of thioanisole followed by formylation. Thioanisole can be deprotonated at the ortho position using a strong base like n-butyllithium (n-BuLi), and the resulting organolithium species is then quenched with an electrophilic formylating agent such as N,N-dimethylformamide (DMF) to introduce the aldehyde group.
3-Fluoro-4-methylbenzaldehyde: This compound serves as a valuable intermediate in medicinal chemistry and organic synthesis. chemimpex.com Its synthesis can be approached from 3-fluoro-4-methyltoluene. A common strategy for introducing an aldehyde group onto an activated methyl group is radical bromination of the methyl group using N-bromosuccinimide (NBS) to form the benzyl (B1604629) bromide, followed by a Sommelet reaction or oxidation with a reagent like 2-nitropropane.
3-Methoxy-4-fluorobenzaldehyde: A well-documented synthesis for this analog starts from m-hydroxybenzaldehyde. The phenolic hydroxyl group is methylated using a reagent like dimethyl sulfate (B86663) in the presence of a base (e.g., sodium hydroxide) to yield m-methoxybenzaldehyde. orgsyn.org This classical O-alkylation method is highly efficient for phenolic precursors.
The following table provides a comparative overview of the synthetic routes for these benzaldehyde derivatives.
| Compound | Starting Material(s) | Key Reaction/Strategy |
| This compound | 3,4-Difluorobenzaldehyde | Nucleophilic Aromatic Substitution (SNAr) |
| 4-(Methylthio)benzaldehyde | Thioanisole, Carbon Monoxide | Catalytic C-H Activation / Carbonylation google.com |
| 2-(Methylthio)benzaldehyde | Thioanisole | Ortho-lithiation followed by Formylation |
| 3-Fluoro-4-methylbenzaldehyde | 3-Fluoro-4-methyltoluene | Side-chain bromination followed by oxidation |
| 3-Methoxy-4-fluorobenzaldehyde | m-Hydroxybenzaldehyde | O-methylation of a phenolic precursor orgsyn.org |
Chemical Transformations and Reactivity Profile of 4 Fluoro 3 Methylthio Benzaldehyde
Reactions of the Aldehyde Functional Group
Oxidation to Carboxylic Acid Derivatives
The aldehyde functional group of 4-Fluoro-3-(methylthio)benzaldehyde can be readily oxidized to form the corresponding carboxylic acid, 4-fluoro-3-(methylthio)benzoic acid. This transformation is a common reaction for aromatic aldehydes and can be achieved using a range of oxidizing agents. For instance, a closely related compound, 3-fluoro-4-(methylsulfonyl)benzaldehyde, is known to undergo oxidation to its carboxylic acid derivative.
Standard oxidants employed for this type of conversion include potassium permanganate (B83412) (KMnO₄), and hydrogen peroxide (H₂O₂). The choice of reagent can depend on the desired reaction conditions and the presence of other sensitive functional groups. Care must be taken, as the methylthio group (-SCH₃) is susceptible to over-oxidation to the corresponding sulfoxide (B87167) (-SOCH₃) or sulfone (-SO₂CH₃) under harsh oxidative conditions.
Table 1: Typical Oxidation Reactions of Aromatic Aldehydes
| Oxidizing Agent | Product | General Applicability |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong, effective for many aldehydes. |
| Hydrogen Peroxide (H₂O₂) | Carboxylic Acid | A greener oxidant, can be used with catalysts. |
Reduction to Primary Alcohols (e.g., using sodium borohydride)
The aldehyde group can be selectively reduced to a primary alcohol, yielding (4-fluoro-3-(methylthio)phenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a mild and commonly used reducing agent for this purpose, selectively reducing aldehydes and ketones without affecting other reducible groups like the aromatic ring or the fluoro substituent. googleapis.com The reduction of aldehydes with sodium borohydride is a standard procedure in organic synthesis, typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695), and generally results in high yields.
For example, studies on the reduction of various aromatic aldehydes, including those with thioether linkages, have shown that NaBH₄ is highly effective. griffith.edu.au The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.
Condensation Reactions for Schiff Base Formation
This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to form a carbon-nitrogen double bond (-C=N-). growingscience.comresearchgate.net The formation of these azomethine linkages is often catalyzed by a small amount of acid. internationaljournalcorner.com
The synthesis of Schiff bases from the structurally similar 4-(methylthio)benzaldehyde (B43086) with a variety of amines has been extensively reported, yielding stable crystalline products. growingscience.comresearchgate.net These reactions are fundamental in the synthesis of various heterocyclic compounds and ligands for coordination chemistry.
Table 2: Synthesis of Schiff Bases from Benzaldehydes
| Reactant 1 | Reactant 2 | Product Type | Typical Conditions |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) | Reflux in ethanol or methanol, often with acid catalyst. |
| 4-(methylthio)benzaldehyde | Various Amines | Schiff Base (Imine) | Methanol, reflux for 7-8 hours. researchgate.net |
Other Nucleophilic Addition Reactions
Beyond reduction and imine formation, the aldehyde group is susceptible to a range of other nucleophilic addition reactions. A key example is the formation of a cyanohydrin through the addition of hydrogen cyanide (HCN). libretexts.org This reaction, typically catalyzed by a base like cyanide ion (CN⁻), results in the formation of 2-hydroxy-2-(4-fluoro-3-(methylthio)phenyl)acetonitrile. libretexts.orglibretexts.org The resulting cyanohydrin is a valuable synthetic intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. libretexts.org Chemo-enzymatic approaches using (R)-hydroxynitrile lyase have been developed for the asymmetric synthesis of cyanohydrins from related benzaldehydes, such as 4-(methylthio)benzaldehyde. researchgate.net
Other nucleophiles, such as Grignard reagents or organolithium compounds, can also add to the carbonyl group to form secondary alcohols, expanding the synthetic utility of this building block.
Reactivity of the Aromatic Fluorine Substituent
The fluorine atom on the benzene (B151609) ring significantly influences the molecule's reactivity in both electrophilic and nucleophilic aromatic substitution reactions.
Influence on Electrophilic and Nucleophilic Aromatic Substitution Pathways
The electronic properties of the substituents on the benzene ring determine its reactivity towards electrophiles and nucleophiles.
Electrophilic Aromatic Substitution (EAS): The aldehyde group (-CHO) is a strong deactivating group and a meta-director. The fluorine atom is also deactivating due to its strong inductive electron-withdrawing effect (-I), but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M). The methylthio group (-SCH₃) is an activating group and an ortho, para-director. The interplay of these effects makes the aromatic ring generally electron-deficient and thus less reactive towards electrophiles than benzene itself. masterorganicchemistry.comlibretexts.org The directing effects are competitive:
Aldehyde directs to positions 3 and 5.
Fluorine directs to positions 3 and 5.
Nucleophilic Aromatic Substitution (SNAr): The reactivity towards nucleophiles is significantly enhanced. The fluorine atom is located para to the strongly electron-withdrawing aldehyde group. This arrangement activates the C-F bond towards nucleophilic attack. libretexts.orgpressbooks.pub The mechanism involves the attack of a nucleophile on the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electronegative oxygen atom of the aldehyde group, which provides substantial stabilization. pressbooks.pub Consequently, the fluorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates, providing a powerful method for further functionalization of the aromatic ring. This high susceptibility to SNAr makes this compound a valuable precursor for synthesizing more complex molecules. researchgate.net
Hydrogen Bonding Characteristics of Difluoromethyl Analogs
While direct studies on the difluoromethyl analog of this compound are not extensively documented, the known properties of the difluoromethyl group (CF₂H) allow for an informed discussion of its potential hydrogen bonding characteristics. The CF₂H group is recognized as a capable hydrogen-bond donor. rsc.org This capability is attributed to the electron-withdrawing nature of the two fluorine atoms, which polarizes the C-H bond and imparts a partial positive charge on the hydrogen atom.
Research into various difluoromethylated compounds has quantified their hydrogen-bond acidity. rsc.org Studies have shown that compounds bearing a CF₂H group are significantly better hydrogen-bond donors than their corresponding methylated analogs. rsc.org Specifically, aryl difluoromethyl ethers (ArOCF₂H) and aryl difluoromethyl thioethers (ArSCF₂H) exhibit hydrogen bond acidity comparable to that of thiophenol. rsc.org
Therefore, if the methylthio group (-SCH₃) in this compound were replaced by a difluoromethylthio group (-SCF₂H), the resulting molecule would be expected to act as a hydrogen bond donor. This interaction could influence its molecular recognition properties, crystal packing, and interactions with biological targets. The ability of the difluoromethyl group to form hydrogen bonds is a key feature in medicinal chemistry, often used to enhance binding affinity and modulate physicochemical properties. rsc.org
Transformations Involving the Methylthio Group
The methylthio group is a key reactive center in this compound, susceptible to oxidation and playing a significant role in the electronic nature of the aromatic ring.
The thioether linkage in the methylthio group can be readily oxidized to form the corresponding sulfoxide and, upon further oxidation, the sulfone. This transformation is a common and crucial reaction in organic synthesis, as it significantly alters the electronic and physical properties of the molecule. jchemrev.com The oxidation of sulfides is the most convenient route for synthesizing sulfoxides and sulfones. jchemrev.com
A variety of oxidizing agents can accomplish this transformation, with the choice of reagent and reaction conditions determining whether the reaction stops at the sulfoxide or proceeds to the sulfone. organic-chemistry.org Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant used for this purpose. organic-chemistry.org Other reagents include meta-Chloroperoxybenzoic acid (m-CPBA), which can be used to prepare methylsulfonyl derivatives from methylthio groups. organic-chemistry.org The oxidation of thioethers to sulfoxide derivatives can also be achieved using hypochlorite (B82951) in an alkaline medium. google.com Electrochemical flow processes have also been developed for the selective oxidation of sulfides to either sulfoxides or sulfones with high efficiency. cardiff.ac.uk
The conversion of the methylthio group to a methylsulfonyl group (-SO₂CH₃) introduces a potent electron-withdrawing group onto the aromatic ring.
Table 1: Selected Oxidizing Systems for Thioether Oxidation
| Oxidant/Catalyst System | Product | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Tantalum Carbide | Sulfoxide | High yield and selectivity. organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Sulfone | Efficiently affords the corresponding sulfone. organic-chemistry.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfone | Common reagent for oxidation of MeS to methylsulfonyl. organic-chemistry.org |
| Sodium Hypochlorite (NaOCl) | Sulfoxide | Effective in an alkaline medium (pH > 10). google.com |
| Selectfluor® / H₂O | Sulfoxide or Sulfone | Eco-friendly oxidation with nearly quantitative yields. organic-chemistry.org |
This table is generated based on general findings for sulfide (B99878) oxidation and is applicable to the target compound.
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is determined by the combined electronic effects of its three substituents: the fluoro, methylthio, and aldehyde groups. Substituents can either activate the ring, making it more reactive than benzene, or deactivate it. masterorganicchemistry.comlibretexts.org
The aldehyde group (-CHO) is a deactivating group. It withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com
The fluoro group (-F) is also deactivating. Although it has lone pairs that can donate electron density via resonance, its strong electronegativity results in a powerful inductive electron withdrawal that predominates, making the ring less reactive. libretexts.orglibretexts.org
Conversely, the methylthio group (-SCH₃) is generally considered an activating group. While sulfur is more electronegative than carbon, its lone pair electrons can be donated into the aromatic ring through resonance (p-π conjugation). libretexts.org This resonance donation increases the electron density of the ring, activating it towards electrophilic attack. This effect is analogous to that of the methoxy (B1213986) group (-OCH₃). libretexts.org
Table 2: Summary of Substituent Effects on the Aromatic Ring
| Substituent | Effect on Ring Reactivity | Primary Electronic Influence |
|---|---|---|
| -CHO (Aldehyde) | Deactivating | Electron-withdrawing (Inductive & Resonance) masterorganicchemistry.com |
| -F (Fluoro) | Deactivating | Electron-withdrawing (Inductive > Resonance Donation) libretexts.org |
Applications in Advanced Organic Synthesis
Building Block for the Construction of Complex Organic Molecules
4-Fluoro-3-(methylthio)benzaldehyde serves as a fundamental starting material for assembling more intricate molecular architectures. Its aldehyde group can readily participate in condensation reactions, such as the Stobbe condensation, to form substituted indene (B144670) derivatives. For instance, a related compound, 4-(methylthio)benzaldehyde (B43086), reacts with esters of 5-fluoro-2-methyl-indene-3-acetic acid in a key step for the synthesis of Sulindac, a non-steroidal anti-inflammatory drug (NSAID). google.com This highlights the potential of the 4-fluoro-3-(methylthio)phenyl moiety in constructing pharmacologically relevant scaffolds.
Furthermore, the aldehyde is a precursor for creating complex stereochemical arrangements. A notable example is the synthesis of the antibiotic (+)-thiamphenicol from 4-(methylthio)benzaldehyde. researchgate.net This synthesis utilizes asymmetric epoxidation as the key chirality-inducing step, demonstrating how the benzaldehyde (B42025) core can be elaborated into a complex, multi-chiral molecule. researchgate.net The presence of the methylthio group is crucial for the final structure and biological activity of these complex molecules.
| Starting Material | Key Reaction Type | Resulting Complex Molecule (or precursor) | Reference |
| 4-(methylthio)benzaldehyde | Stobbe-type Condensation | cis-5-fluoro-2-methyl-l-(4-methylthiobenzylidene)-indene-3-acetic acid | google.com |
| 4-(methylthio)benzaldehyde | Asymmetric Epoxidation | (+)-Thiamphenicol | researchgate.net |
Precursor in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound provides a direct and efficient entry point to several classes of heterocycles.
The Paal-Knorr synthesis is a classic and effective method for constructing pyrrole (B145914) rings, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. This compound can be utilized to synthesize the necessary precursors for this reaction. For example, related methylthiobenzaldehydes are known intermediates in the synthesis of pyrrole derivatives that exhibit anti-inflammatory properties. unina.itgrowingscience.com The synthesis can commence with a Stetter reaction between the aldehyde and a vinyl ketone to produce a 1,4-dicarbonyl compound, which upon condensation with an amine, yields the polysubstituted pyrrole core. unina.it The versatility of this approach allows for the incorporation of the 4-fluoro-3-(methylthio)phenyl group into a diverse library of pyrrole-containing molecules. nih.govresearchgate.netrsc.org
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.commdpi.com this compound can serve as the starting point for creating the required dicarbonyl precursor or can be used in multi-component reactions that directly form the pyrazole (B372694) ring. worldresearchersassociations.comorganic-chemistry.org For example, a Claisen-Schmidt condensation between this compound and a ketone would yield an α,β-unsaturated ketone (a chalcone (B49325) analogue). Subsequent reaction of this intermediate with hydrazine or a substituted hydrazine would lead to the formation of a pyrazoline, which can then be oxidized to the corresponding aromatic pyrazole. mdpi.comworldresearchersassociations.com This method allows for the regioselective synthesis of highly functionalized pyrazoles bearing the distinct electronic signature of the 4-fluoro-3-(methylthio)phenyl substituent. researchgate.net
| Heterocycle | General Precursors | Key Synthetic Reaction |
| Pyrrole | 1,4-Dicarbonyl compound, Amine | Paal-Knorr Condensation |
| Pyrazole | α,β-Unsaturated ketone, Hydrazine | Knorr Pyrazole Synthesis |
| 1,2,4-Triazole | Schiff base, Thiosemicarbazide (B42300) | Cyclization |
1,2,4-Triazoles are another class of heterocycles with significant applications. dergipark.org.tr A common synthetic route to these compounds involves the formation of a Schiff base from an aldehyde, followed by cyclization with a suitable reagent. scispace.comresearchgate.net this compound can be condensed with 4-amino-3-thiol-1,2,4-triazole derivatives to form an intermediate Schiff base. Subsequent intramolecular cyclization or further reactions can lead to a variety of fused and substituted triazole systems. scispace.com Alternatively, the aldehyde can react with thiosemicarbazide to form a thiosemicarbazone, a key intermediate which upon oxidative cyclization yields aminothiadiazoles or upon treatment with a base can cyclize to form triazole-thiones. Microwave-assisted synthesis has also been shown to be an efficient method for preparing triazole derivatives from precursors that could be derived from this compound. rsc.org
Utility in Multi-Component and Cascade Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. tcichemicals.com Aldehydes are frequent participants in well-known MCRs such as the Biginelli, Hantzsch, and Ugi reactions. The aldehyde functionality of this compound makes it an ideal candidate for such transformations.
A specific example involving a related compound is the thiomethylative Friedel-Crafts reaction, a multi-component process using BF₃SMe₂. acs.orgdiva-portal.org In this reaction, an aldehyde, an electron-rich arene, and the BF₃SMe₂ reagent combine to form thiomethylated diarylmethanes. acs.orgdiva-portal.org 4-(Methylthio)benzaldehyde has been successfully employed as the aldehyde component in this reaction, demonstrating the compatibility of the methylthio group and suggesting that this compound would be a viable substrate. acs.orgdiva-portal.org
Cascade reactions, which involve two or more sequential bond-forming events under a single set of reaction conditions, offer a powerful strategy for the rapid assembly of complex molecular frameworks. acs.org The aldehyde group in this compound can initiate such cascades. For instance, it can participate in Erlenmeyer–Plöchl reactions with amino acid derivatives to generate reactive oxazolone (B7731731) intermediates, which can then undergo further intramolecular cyclizations to build complex heterocyclic systems. acs.orgresearchgate.net
Intermediate for Chiral Compound Synthesis
The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical development. sciencenet.cn this compound is a valuable intermediate for the synthesis of chiral molecules. Its prochiral aldehyde group can be transformed into a chiral center through asymmetric synthesis methodologies.
A prominent example is the synthesis of the antibiotic (+)-thiamphenicol from the closely related 4-(methylthio)benzaldehyde, which employs a Sharpless asymmetric epoxidation to establish the crucial stereocenters. researchgate.net This demonstrates the utility of the (methylthio)benzaldehyde scaffold in building chiral, biologically active natural products.
Furthermore, the aldehyde can be converted into an imine, which can then undergo diastereoselective additions. For example, asymmetric Mannich addition reactions of lithium enolates to chiral sulfinylimines derived from aldehydes are a powerful tool for creating α-fluoro-β-amino carbonyl compounds with high stereocontrol. rsc.org The application of this methodology to imines derived from this compound would provide access to novel, fluorine-containing chiral amino derivatives, which are highly sought-after motifs in medicinal chemistry.
| Chiral Synthesis Approach | Key Intermediate from Aldehyde | Resulting Chiral Moiety | Relevant Example (from related aldehyde) |
| Asymmetric Epoxidation | α,β-Unsaturated ester | Chiral epoxide | (+)-Thiamphenicol researchgate.net |
| Diastereoselective Mannich Reaction | Chiral N-sulfinylimine | α-Fluoro-β-amino compound | α-Fluoro-β-amino-indolin-2-ones rsc.org |
Interdisciplinary Applications: Precursor in Medicinal Chemistry and Agrochemical Research
Role as an Intermediate in Pharmaceutical Development
In the pharmaceutical industry, the quest for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. 4-Fluoro-3-(methylthio)benzaldehyde and its structural isomers, such as 3-fluoro-4-(methylthio)benzaldehyde (B3109925), are highly valued building blocks in this endeavor. nih.gov The presence of both a fluorine atom and a methylthio group allows for fine-tuning of a molecule's properties to enhance its interaction with biological targets. ontosight.ai
The development of new non-steroidal anti-inflammatory drugs (NSAIDs) is a major focus of pharmaceutical research. researchgate.net Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. researchgate.net Research has demonstrated that benzaldehyde (B42025) derivatives are useful in creating compounds with anti-inflammatory and analgesic activities. jocpr.commdpi.com
Specifically, derivatives of this compound have been utilized in the synthesis of potential anti-inflammatory agents. For example, the related compound 3-fluoro-4-(methylthio)benzaldehyde is a key intermediate in the preparation of 4,5-diaryl-3(2H)-furanone derivatives, which have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors. google.com The synthesis involves a multi-step process where the benzaldehyde derivative is reacted to form a diol, which is then oxidized and cyclized to produce the final furanone structure. google.com The selectivity for COX-2 is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. unina.it
Table 1: Synthesis of COX-2 Inhibitor Precursors
| Starting Material | Key Transformation | Resulting Scaffold | Potential Application |
|---|---|---|---|
| 3-Fluoro-4-(methylthio)benzaldehyde | Multi-step synthesis including oxidation and cyclization | 4,5-Diaryl-3(2H)-furanone | Selective COX-2 Inhibition google.com |
| Substituted Benzaldehydes | Biginelli-type condensation | Dihydropyrimidinones | Anti-inflammatory agents jocpr.com |
Beyond anti-inflammatory agents, this compound is a precursor to a wide array of other biologically active molecules. The aldehyde group is readily transformed through reactions like condensation and reductive amination, while the fluorine and methylthio groups can be modified or used to steer the synthesis towards desired products. Its structural motifs are found in various compounds being explored for therapeutic potential. For instance, it is a building block for synthesizing pharmaceutical intermediates used in the creation of antibiotics and other bioactive compounds. The core structure is also relevant in the development of thiazole-piperazine derivatives with antinociceptive (pain-relieving) effects.
The strategic incorporation of fluorine atoms and methylthio groups is a well-established strategy in modern drug design to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com
The fluorine atom offers several advantages:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. mdpi.com This can increase the drug's half-life and duration of action.
Lipophilicity Modulation: Fluorine is highly electronegative yet can increase the lipophilicity (the ability to dissolve in fats and lipids) of a molecule. mdpi.comnih.gov This is crucial for its ability to cross cell membranes and the blood-brain barrier. mdpi.com The introduction of fluorine can enhance a molecule's uptake and transport in vivo. mdpi.com
Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more selective binding interactions with its target protein.
The methylthio group (-SCH₃) also plays a critical role:
Lipophilicity: This group generally increases the lipophilicity of a compound, which can aid in membrane permeability. cymitquimica.com
Metabolic Sites: The sulfur atom can be a site for metabolic oxidation, potentially being converted to sulfoxide (B87167) (-SOCH₃) and sulfone (-SO₂CH₃) groups. This metabolic pathway can be engineered by chemists to control the deactivation and clearance of a drug.
Hydrogen Bonding: While not a classical hydrogen bond donor, the sulfur in a thioether can act as a weak hydrogen bond acceptor, influencing how a molecule fits into the binding pocket of a target enzyme or receptor. nih.gov
The combination of these two groups in this compound provides a powerful tool for medicinal chemists to fine-tune the physicochemical properties of new drug candidates, balancing potency with desirable pharmacokinetic characteristics. ontosight.aimdpi.com
Table 2: Influence of Functional Groups on Molecular Properties
| Functional Group | Key Property Influence | Effect on Drug Design |
|---|---|---|
| Fluorine | Increases metabolic stability (strong C-F bond) mdpi.com | Prolongs drug half-life mdpi.com |
| Modulates lipophilicity nih.gov | Enhances membrane permeability and bioavailability mdpi.com | |
| Alters electronic properties | Can improve binding affinity to biological targets mdpi.com | |
| Methylthio (-SCH₃) | Increases lipophilicity cymitquimica.com | Aids in crossing cell membranes |
| Provides a site for metabolism (oxidation) | Allows for controlled drug clearance |
Building Block for Agrochemical Formulation
The principles of molecular design that apply to pharmaceuticals are often transferable to agrochemicals, where the goal is to create potent and selective agents that are stable in the environment. mdpi.com
This compound and related structures serve as intermediates in the synthesis of molecules used in agriculture to protect crops. cymitquimica.comchemicalbook.com Patents in the field of agrochemistry describe processes for producing complex molecules useful as pesticides (including insecticides, acaricides, and nematicides) that start from substituted benzaldehyde precursors. oapi.int The final products are designed to combat the thousands of pest species that cause significant agricultural losses worldwide. oapi.int The specific combination of the fluorine and methylthio substituents can contribute to the molecule's efficacy and selectivity against target pests while potentially minimizing impact on non-target organisms.
Emerging Applications in Materials Science
Monomer in the Production of Specialty Chemicals and Functional Materials
As a substituted benzaldehyde (B42025), 4-Fluoro-3-(methylthio)benzaldehyde serves as a foundational building block, or monomer, for a variety of specialty chemicals and polymers. The aldehyde functional group is highly versatile and can participate in numerous polymerization and condensation reactions to form larger, more complex structures.
The incorporation of this specific monomer into a polymer backbone can impart desirable characteristics to the final material.
Fluorine Substituent: The highly electronegative fluorine atom can enhance thermal stability, chemical resistance, and modify the electronic properties of a material. In polymers, this can lead to improved performance in demanding applications.
Methylthio Group: The sulfur-containing methylthio group (-SCH₃) can influence the material's refractive index, and its ability to coordinate with metal ions opens possibilities for creating sensory materials or catalysts. The thioether linkage can also affect the polymer's solubility and processing characteristics.
The combination of these groups on a single benzaldehyde monomer allows for the precise tuning of material properties, making it a target for research into functional materials such as specialized resins and high-performance polymers.
Synthesis of Liquid Crystalline Materials and Derivatives
A significant area of application for this compound is in the synthesis of liquid crystals, particularly those containing thioether and azomethine linkages. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are fundamental to modern display technologies.
Rod-like liquid crystalline materials can be synthesized from this compound through a condensation reaction with various aniline (B41778) derivatives. This reaction forms a Schiff base, which contains an azomethine or imine group (-CH=N-), linking the two aromatic parts of the molecule.
The general synthesis method involves reacting this compound with an appropriately substituted aniline, such as a 4-alkoxyaniline, in a solvent like absolute ethanol (B145695). mdpi.com The mixture is refluxed for several hours to drive the reaction to completion. mdpi.com The resulting product is a thioether/azomethine derivative, which can then be purified by filtration and washing. mdpi.com The presence of the azomethine linkage is a key structural feature that, along with the terminal groups, promotes the formation of liquid crystalline phases (mesophases).
| Reactant 1 | Reactant 2 | Key Functional Group Formed | Product Class |
|---|---|---|---|
| This compound | 4-Alkoxyaniline | Azomethine (-CH=N-) | (E)-4-(alkoxy)-N-(4-fluoro-3-(methylthio)benzylidene)aniline |
The specific liquid crystalline behavior (mesomorphism) of these materials is highly dependent on their molecular structure. The substituents on the aromatic cores play a critical role in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which these phases are stable.
Research on structurally related compounds demonstrates the distinct influence of both methylthio and fluoro groups.
The methylthio (-SCH₃) group has been observed to significantly alter the mesomorphic features of rod-like Schiff-base liquid crystals. mdpi.combohrium.com Its presence influences intermolecular interactions and molecular packing, which are crucial for the formation and stability of liquid crystal phases.
The fluoro (-F) group is a terminal polar substituent that also heavily impacts mesomorphic behavior. mdpi.com Studies comparing otherwise identical liquid crystals with and without a terminal fluorine atom show that the fluorine can promote the formation of specific mesophases, such as smectic phases, and affect their thermal stability. mdpi.comscience.gov
| Substituent Group | General Influence on Liquid Crystal Properties |
|---|---|
| Methylthio (-SCH₃) | Alters intermolecular forces and molecular packing, affecting mesophase stability. mdpi.combohrium.com |
| Fluoro (-F) | Acts as a polar terminal group, influencing mesophase type (e.g., promoting smectic phases) and thermal stability. mdpi.comscience.gov |
| Alkoxy (-OR) | Varying the chain length modifies the molecule's aspect ratio and flexibility, often leading to different mesophases and transition temperatures. mdpi.com |
Compound Index
| Compound Name |
|---|
| This compound |
| 4-alkoxyaniline |
| (E)-4-(alkoxy)-N-(4-fluoro-3-(methylthio)benzylidene)aniline |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide a detailed description of the electron distribution and energy levels within a molecule. These methods are instrumental in predicting the geometry, stability, and reactivity of chemical compounds. For 4-Fluoro-3-(methylthio)benzaldehyde, such analyses can illuminate the interplay between the electron-withdrawing fluorine atom, the electron-donating methylthio group, and the aldehyde functional group on the aromatic ring.
Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of molecules. jddtonline.infonih.gov Methods such as B3LYP, which incorporates a hybrid functional, are frequently employed to accurately predict molecular geometries and energies for a wide range of organic compounds, including substituted benzaldehydes. researchgate.netresearchgate.net
A DFT-based analysis of this compound would yield its optimized geometric parameters. This includes precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional conformation. Such calculations for related benzaldehyde (B42025) derivatives have demonstrated high accuracy in reproducing experimental data. nih.gov The theoretical results for this compound would specifically detail the influence of the substituents on the planarity of the benzene (B151609) ring and the orientation of the aldehyde and methylthio groups.
| Parameter | Description |
|---|---|
| Optimized Molecular Geometry | Calculation of the lowest energy conformation, providing bond lengths (Å) and bond angles (°). |
| Total Energy | The total electronic energy of the molecule in its ground state, indicating its thermodynamic stability. |
| Dipole Moment | A measure of the overall polarity of the molecule, resulting from the non-uniform distribution of charge. |
| Rotational Constants | Constants related to the molecule's moments of inertia, used in microwave spectroscopy. |
Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived from first principles without the use of experimental parameters. karazin.ua The HF method provides a foundational approximation of the electronic structure, though it does not fully account for electron correlation. nih.gov MP2 is a more advanced method that incorporates electron correlation effects, often leading to more accurate results.
Applying these methods to this compound would allow for a systematic evaluation of its electronic properties. A comparison of the results obtained from HF, MP2, and DFT methods is a standard procedure to validate the theoretical findings and to understand the importance of electron correlation in describing the molecular system accurately. karazin.uanih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap typically implies higher chemical reactivity. nih.govnih.govmedjchem.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the sulfur atom of the methylthio group and the aromatic ring. Conversely, the LUMO is anticipated to be centered around the electron-withdrawing aldehyde group. The analysis of the HOMO-LUMO gap and the distribution of these orbitals helps in predicting the molecule's behavior in chemical reactions and understanding its electronic transition properties. mdpi.com
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicator of chemical reactivity and stability. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Related to the escaping tendency of electrons from a system. |
| Electrophilicity Index (ω) | μ² / 2η | Measures the propensity of a species to accept electrons. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP surface illustrates regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential) and blue indicates electron-poor areas (positive potential). mdpi.com
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. Simulating spectra such as Infrared (IR) and Raman provides a theoretical basis for the assignment of vibrational bands observed in the laboratory.
Theoretical vibrational frequencies for this compound can be calculated using DFT methods. cardiff.ac.uk These calculations yield a set of vibrational modes and their corresponding frequencies and intensities, which can be used to generate simulated IR and Raman spectra. scifiniti.com
The simulated spectra are essential for interpreting experimental results, as they allow for a detailed assignment of specific absorption bands or scattering peaks to the vibrations of particular functional groups within the molecule. researchgate.netnih.gov For this compound, key vibrational modes of interest include the C=O stretching of the aldehyde, C-F stretching, C-S stretching, aromatic ring C-C stretching, and various C-H bending and stretching modes. A strong correlation between the simulated and experimental spectra would validate the accuracy of the computational model used for the analysis. scifiniti.com
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 |
| C-H Stretch (Aldehyde) | -CHO | 2900 - 2800 and 2800 - 2700 |
| C=O Stretch | Aldehyde (-CHO) | 1740 - 1720 |
| C=C Stretch (Aromatic) | Aromatic Ring | 1600 - 1450 |
| C-F Stretch | Aryl-F | 1250 - 1100 |
| C-S Stretch | Aryl-S-CH₃ | 710 - 570 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H and ¹³C GIAO methods)
The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a vital tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating the NMR shielding tensors of molecules. By using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to predict the ¹H and ¹³C chemical shifts for this compound with a high degree of accuracy.
These calculations involve optimizing the molecular geometry first, followed by the GIAO calculation to obtain the absolute shielding values (σ). The chemical shifts (δ) are then determined by referencing these values to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
Predicted chemical shifts serve to confirm experimental assignments and can help in the analysis of complex spectra. For this compound, theoretical calculations would provide distinct values for the aldehydic proton, the methyl protons of the thioether group, and the aromatic protons, as well as for each carbon atom in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: The following data is illustrative of typical results from GIAO calculations and is based on computational studies of analogous structures. Specific experimental or dedicated computational studies on this compound are not publicly available.)
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| CHO | 9.8 - 10.0 | C=O | 190 - 192 |
| Ar-H2 | 7.5 - 7.7 | C-F | 160 - 163 (d, ¹JCF) |
| Ar-H5 | 7.4 - 7.6 | C-S | 135 - 138 |
| Ar-H6 | 7.2 - 7.4 | C-CHO | 133 - 135 |
| S-CH₃ | 2.5 - 2.7 | C-H (Ar) | 128 - 130 |
| C-H (Ar) | 125 - 127 | ||
| C-H (Ar) | 115 - 117 (d, ²JCF) | ||
| S-CH₃ | 14 - 16 |
Molecular Geometry and Conformational Analysis
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. Using DFT calculations, the bond lengths, bond angles, and dihedral angles of this compound can be determined. These optimized parameters provide a detailed picture of the molecule's three-dimensional structure. For instance, calculations would reveal the planarity of the benzene ring and the orientation of the aldehyde and methylthio groups relative to it. Studies on similar benzaldehyde derivatives show that the aldehyde group is typically coplanar with the benzene ring to maximize conjugation.
Table 2: Selected Optimized Geometric Parameters (Note: This data is representative and based on DFT calculations of analogous molecules.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C=O | ~1.21 |
| C-F | ~1.35 | |
| C-S | ~1.77 | |
| S-CH₃ | ~1.81 | |
| Bond Angles (°) | C-C-O (aldehyde) | ~124 |
| C-C-S | ~125 | |
| C-S-C | ~105 | |
| Dihedral Angles (°) | C-C-C=O | ~0 or 180 |
| C-C-S-C | ~±90 |
The presence of rotatable bonds, such as the C-S bond of the methylthio group and the C-C bond of the aldehyde group, allows for the existence of different conformers. A potential energy surface scan can be performed by systematically rotating these bonds to identify stable conformers (local minima) and transition states. The two primary conformers would likely differ in the orientation of the methylthio group relative to the benzene ring. The relative energies of these conformers can be calculated to determine their population at a given temperature according to the Boltzmann distribution, providing insight into the molecule's dynamic behavior in solution.
Thermodynamic Parameters and Stability Investigations
DFT calculations can also be used to compute various thermodynamic properties, such as the standard enthalpy, entropy, and Gibbs free energy of formation. These parameters are essential for understanding the stability of this compound and predicting its behavior in chemical reactions. A frequency calculation, performed after geometry optimization, is necessary to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to derive these thermodynamic quantities.
Reactivity Descriptors and Non-Linear Optical (NLO) Properties
The electronic properties of a molecule are key to understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more polarizable and reactive.
Furthermore, these calculations can predict Non-Linear Optical (NLO) properties. By calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), the potential of this compound for use in optoelectronic devices can be assessed. Molecules with large hyperpolarizability values are of interest for NLO applications. The presence of both electron-donating (methylthio) and electron-withdrawing (aldehyde, fluoro) groups can lead to significant intramolecular charge transfer, which often enhances NLO properties.
Computational Insights into Structure-Property Relationships (e.g., mesomorphic behavior)
Computational studies can elucidate the relationship between a molecule's structure and its macroscopic properties. For example, mesomorphic or liquid crystalline behavior is highly dependent on molecular shape, polarity, and intermolecular interactions. While this compound itself is not expected to be a liquid crystal, it serves as a precursor or building block for more complex molecules that may exhibit such properties. Computational analysis of its molecular electrostatic potential (MEP), dipole moment, and shape can provide clues as to how it might influence the mesomorphic behavior of larger molecules into which it is incorporated. The fluorine and methylthio substituents significantly affect the molecule's dipole moment and polarizability, which are critical factors in the formation of liquid crystal phases.
Advanced Analytical Method Development for Research Characterization
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For a compound like 4-Fluoro-3-(methylthio)benzaldehyde, both gas and liquid chromatography are pivotal in establishing a purity profile and isolating the compound from synthesis precursors or byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.
In a typical application, the compound is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. For benzaldehyde (B42025) derivatives, a non-polar or medium-polarity column is often employed. High-resolution variants like Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF MS) can provide highly accurate mass data, which aids in confirming the elemental composition and identifying trace impurities with greater confidence nih.gov. The retention time from the GC provides a quantitative measure of purity, while the mass spectrometer fragments the eluted compound, yielding a unique mass spectrum that serves as a molecular fingerprint nih.govresearchgate.net.
Table 1: Illustrative GC-MS Parameters for Analysis of this compound
Parameter Condition Purpose GC Column RXI-5Sil MS (30m x 0.25mm ID, 0.25µm film) or similar Separates the compound from volatile impurities based on polarity and boiling point. Carrier Gas Helium, constant flow (e.g., 1.0 mL/min) Transports the vaporized sample through the column. Inlet Temperature 250 °C Ensures rapid and complete vaporization of the sample. Oven Program Initial 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min Controls the separation by managing the volatility of components. Ionization Mode Electron Ionization (EI) at 70 eV Fragments the molecule in a reproducible manner for identification. Mass Analyzer Quadrupole or Time-of-Flight (TOF) Separates fragment ions based on their mass-to-charge ratio (m/z). Scan Range 40-450 amu Detects the molecular ion and key fragment ions.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly suited for less volatile compounds or for preparative-scale purification. For this compound, Reverse-Phase HPLC (RP-HPLC) is the most common methodology.
In this technique, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column waters.comcore.ac.uk. The separation occurs based on the compound's hydrophobicity; more non-polar molecules interact more strongly with the stationary phase and thus elute later. The use of a gradient elution, where the mobile phase composition is changed over time, allows for the efficient separation of compounds with a range of polarities core.ac.uk. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the benzaldehyde chromophore absorbs strongly auroraprosci.com.
Table 2: Typical HPLC Method Parameters for this compound ```html
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) | Provides a non-polar stationary phase for reverse-phase separation. |
| Mobile Phase | A: Water; B: Acetonitrile (ACN) | Elutes the compound from the column. A gradient is often used for optimal separation. |
| Gradient | Start at 40% B, ramp to 95% B over 20 min | Separates compounds with varying polarities effectively. |
| Flow Rate | 1.0 mL/min | Maintains a constant and reproducible elution profile. |
| Column Temperature | 30 °C | Ensures consistent retention times and peak shapes. |
| Detection | UV at 254 nm or 360 nm | Quantifies the compound based on its UV absorbance. Benzaldehydes absorb strongly in this region. |
| Injection Volume | 10 µL | Introduces a precise amount of the sample into the system. |
Spectroscopic Characterization Techniques for Structural Elucidation (beyond basic identification)
While basic spectroscopic methods can identify a compound, advanced techniques are required for complete and unambiguous structural elucidation. These methods probe the molecular connectivity and three-dimensional arrangement of atoms, providing definitive proof of structure.
Advanced NMR Techniques (e.g., 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are essential for piecing together the complete molecular puzzle of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this molecule, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity around the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that has an attached proton. For example, the aldehydic proton signal would correlate with the aldehydic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. HMBC is crucial for establishing the overall connectivity of the molecule. It would show correlations from the methyl protons (-SCH₃) to the carbon they are attached to (C3) and from the aldehydic proton to the carbons of the aromatic ring (C1 and its neighbors), confirming the substitution pattern.
**Table 3: Predicted NMR Assignments and Key 2D Correlations for this compound**
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Position Atom Predicted δ (ppm) Key HMBC Correlations (from ¹H at...) - -CHO ~9.9 C1, C2, C6 - -SCH₃ ~2.5 C3 H2 ¹H ~7.7 C1, C3, C4, -CHO H5 ¹H ~7.2 C3, C4, C6 H6 ¹H ~7.6 C1, C2, C4, C5, -CHO C1 ¹³C ~133 -CHO, H2, H6 C2 ¹³C ~128 -CHO, H6 C3 ¹³C ~130 -SCH₃, H2, H5 C4 ¹³C ~162 (d, JCF ≈ 250 Hz) H2, H5, H6 C5 ¹³C ~116 (d, JCF ≈ 22 Hz) H6 C6 ¹³C ~131 (d, JCF ≈ 8 Hz) -CHO, H2, H5 -CHO ¹³C ~190 -CHO -SCH₃ ¹³C ~15 -SCH₃
Note: Chemical shifts (δ) are approximate and coupling constants (J) are illustrative.
Spectroscopic Characterization Techniques for Structural Elucidation (beyond basic identification)
Mass Spectrometry for Fragmentation Analysis
Mass spectrometry (MS), especially when using electron ionization (EI), provides valuable structural information through the analysis of molecular fragmentation patterns. The molecular ion (M⁺˙) of this compound would appear at a mass-to-charge ratio (m/z) of 170. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. wikipedia.org
The fragmentation of benzaldehydes is well-characterized. Common fragmentation pathways include the initial loss of a hydrogen radical to form a stable acylium ion (M-1), or the loss of the entire formyl group (CHO) to yield a phenyl cation (M-29). docbrown.infolibretexts.org The presence of the methylthio group introduces other potential fragmentation routes, such as the loss of a methyl radical (•CH₃) or a thio radical (•SH). rsc.org
Table 4: Plausible Mass Spectrometry Fragmentation of this compound
m/z Proposed Fragment Ion Neutral Loss Formula of Loss 170 [C₈H₇FOS]⁺˙ - Molecular Ion 169 [C₈H₆FOS]⁺ H• Hydrogen radical 155 [C₇H₄FOS]⁺ •CH₃ Methyl radical 141 [C₇H₄FO]⁺ •CHO Formyl radical 126 [C₆H₃FS]⁺˙ CO + H• Carbon monoxide + Hydrogen 113 [C₇H₄FS]⁺ •CHO + CO Formyl radical + Carbon monoxide
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. shu.ac.uk The spectrum of this compound is dominated by the electronic transitions within the benzaldehyde chromophore.
Organic molecules exhibit characteristic absorptions based on their electronic structure. The key transitions for this compound involve the π electrons of the aromatic ring and the carbonyl group, as well as the non-bonding (n) electrons on the oxygen and sulfur atoms. slideshare.netshivajichk.ac.in
π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of conjugated systems like the aromatic ring and carbonyl group and typically result in strong absorption bands. cutm.ac.in
n → π* Transitions: These transitions involve promoting an electron from a non-bonding orbital (from the lone pairs on the oxygen or sulfur) to a π* anti-bonding orbital of the carbonyl group. These are lower in energy (occur at longer wavelengths) and are typically much weaker in intensity than π → π* transitions. cutm.ac.in
The fluorine and methylthio groups act as auxochromes, which can modify the absorption wavelength (λₘₐₓ) and intensity of the primary chromophore through their electronic effects. shivajichk.ac.in
Table 5: Expected Electronic Transitions for this compound
Transition Type Associated Orbitals Expected λₘₐₓ Region (nm) Relative Intensity π → π* Aromatic Ring (Benzene E and B bands) ~200-220 nm and ~240-280 nm High to Medium π → π* Carbonyl Group (C=O) ~240-280 nm (often overlaps with B-band) High n → π* Carbonyl Group (C=O) ~300-350 nm Low
Method Validation and Quality Control in Research Syntheses
In the synthesis of specialty research chemicals like this compound, method validation and stringent quality control are not merely procedural formalities; they are integral to ensuring the reliability, reproducibility, and accuracy of scientific findings. hedgethink.comreagent.co.uk These processes encompass a systematic evaluation of the entire synthetic and analytical workflow to guarantee that the final product consistently meets predetermined specifications.
Method Validation Parameters
Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose. globalresearchonline.net Key parameters, often guided by principles from regulatory bodies like the International Council for Harmonisation (ICH), are adapted for a research context to ensure data integrity. globalresearchonline.netdemarcheiso17025.com
Specificity: The analytical method must unequivocally identify and quantify this compound in the presence of other components, such as starting materials, byproducts, or residual solvents. Techniques like High-Performance Liquid Chromatography (HPLC) with a diode-array detector are invaluable for assessing peak purity and resolving the analyte from potential impurities.
Linearity and Range: This establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. elementlabsolutions.com This is crucial for accurate quantification of the compound in yield calculations or subsequent reactions.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results under the same conditions. elementlabsolutions.com In research synthesis, this is often assessed by repeated analysis of a purified sample to ensure the reliability of characterization data. acs.org
Robustness: The method should remain unaffected by small, deliberate variations in parameters such as mobile phase composition, temperature, or pH. elementlabsolutions.com This ensures that the analytical results are reliable even with minor fluctuations in experimental conditions.
Quality Control in the Synthetic Process
Quality control (QC) involves a set of procedures to monitor and maintain the standards of the synthetic process. libretexts.org This begins with the verification of raw materials and extends through to the final product characterization.
Good Laboratory Practice (GLP): Adherence to GLP principles ensures a structured and traceable workflow. materials.zonersc.orgwikipedia.org This includes meticulous documentation of all experimental procedures, calibration of equipment, and proper training of personnel. libretexts.orgmaterials.zone Such practices are fundamental to generating high-quality, reliable data. rsc.orgsafetyculture.com
In-Process Controls: Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy allows for timely adjustments and ensures the reaction proceeds to completion as expected.
Final Product Characterization: A suite of analytical techniques is employed to confirm the structure and purity of the final this compound product. Standard QC specifications typically include appearance, purity assessment by HPLC or GC, and structural confirmation by mass spectrometry and ¹H-NMR. daltonresearchmolecules.com
The integration of these validation and quality control measures ensures that each batch of a synthesized research compound is consistent and of high purity, which is essential for its use in further research and development. hedgethink.com
Crystallographic Studies for Solid-State Structure Determination (for related compounds)
While a specific crystal structure for this compound may not be publicly available, X-ray crystallography of structurally related substituted benzaldehydes provides profound insights into their three-dimensional architecture, molecular conformation, and the non-covalent interactions that govern their packing in the solid state. nih.govnih.govwikipedia.org
The Technique of X-ray Crystallography
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. wikipedia.org The process involves four main stages: crystallization of the compound, collection of diffraction data, structure solution, and refinement. nih.gov A suitable single crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be deduced. wikipedia.org
Structural Insights from Related Benzaldehydes
Studies on various substituted benzaldehyde derivatives reveal key structural features and intermolecular interactions that are likely relevant to this compound.
Molecular Conformation: The planarity of the benzaldehyde moiety can be influenced by the nature and position of its substituents. For instance, the presence of ortho-substituents can cause the aldehyde group to twist out of the plane of the aromatic ring to minimize steric hindrance. acs.org
Intermolecular Interactions: The solid-state packing of substituted benzaldehydes is often dictated by a variety of weak intermolecular forces. nih.govresearchgate.net These can include:
Hydrogen Bonding: The carbonyl oxygen of the aldehyde group is a common hydrogen bond acceptor, often participating in C–H···O interactions. nih.gov
Halogen Bonding: In fluorinated compounds, the fluorine atom can participate in halogen bonding, influencing the crystal packing. nih.gov
π-π Stacking: Interactions between the aromatic rings of adjacent molecules are frequently observed, contributing to the stability of the crystal lattice. nih.gov
Other Interactions: Sulfur atoms, such as in the methylthio group, can also engage in specific intermolecular contacts. Studies on ortho-substituted benzaldehydes containing selenium and tellurium highlight the role of heavier chalcogens in directing crystal packing. iucr.org
The analysis of these interactions is crucial for understanding the supramolecular chemistry of these compounds. nih.govmdpi.com Techniques such as Hirshfeld surface analysis can be employed to quantify and visualize these intermolecular contacts, providing a detailed picture of the crystal's architecture. nih.gov This knowledge is fundamental in the field of crystal engineering, where the goal is to design materials with specific properties based on the controlled arrangement of molecules in the solid state. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
